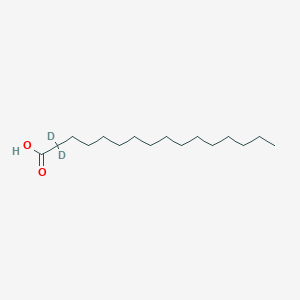

Hexadecanoic-2,2-d2 acid

描述

棕榈酸-d2,也称为十六烷酸-2,2-d2,是棕榈酸的氘标记形式。它是一种饱和脂肪酸,具有 16 个碳链,在第二个碳位置有两个氘原子。 该化合物通常用作质谱法中棕榈酸定量的内标,因为它具有相似的化学性质但质量不同 .

准备方法

合成路线和反应条件

棕榈酸-d2 可以通过涉及棕榈酸氘化的通用程序合成。该过程通常包括以下步骤:

棕榈酸的氘化: 使用氘气 (D2) 在催化剂存在下,棕榈酸第二个碳位置的氢原子被氘原子取代。

工业生产方法

棕榈酸-d2 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量氘化: 使用氘气和合适的催化剂对大量棕榈酸进行氘化。

化学反应分析

反应类型

棕榈酸-d2 会发生各种化学反应,包括:

氧化: 它可以氧化生成棕榈酸衍生物,如棕榈醛和棕榈酸氢过氧化物。

还原: 还原反应可以将棕榈酸-d2 转化为其相应的醇,十六烷醇-d2。

取代: 在特定条件下,氘原子可以被其他取代基取代.

常用试剂和条件

氧化: 常见的氧化剂包括在酸性条件下的高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

主要产品

氧化: 棕榈醛-d2、棕榈酸氢过氧化物-d2。

还原: 十六烷醇-d2。

取代: 各种取代的棕榈酸衍生物.

科学研究应用

Analytical Chemistry

Mass Spectrometry

Hexadecanoic-2,2-d2 acid serves as an internal standard in mass spectrometry, particularly for quantifying fatty acids in complex biological samples. Its deuterated nature allows researchers to differentiate it from non-deuterated fatty acids, facilitating accurate measurements of lipid concentrations in metabolic studies .

Gas Chromatography

In analytical chemistry, this compound is often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The distinct mass signatures provided by the deuterium substitution enable precise tracking of lipid metabolism and degradation pathways .

Biological Research

Lipid Metabolism Studies

this compound is crucial in studying lipid metabolism. It mimics the behavior of natural triglycerides while allowing for the tracing of metabolic pathways due to its unique isotopic signature. This application is particularly valuable in understanding the role of triglycerides in various diseases, including obesity and diabetes .

Cellular Health

Research has shown that deuterated fatty acids can influence cellular health and metabolic processes. Studies involving this compound have revealed insights into how fatty acids interact with cellular membranes and affect signaling pathways related to inflammation and energy metabolism .

Pharmaceutical Applications

Drug Development

The compound's role as a stable isotope-labeled compound makes it an asset in drug development processes. Its use in tracer studies helps elucidate the pharmacokinetics of lipid-based drugs and their interactions within biological systems .

Therapeutic Research

this compound has been investigated for its potential therapeutic applications, particularly in anti-inflammatory research. Studies suggest that fatty acids can modulate inflammatory responses by inhibiting key enzymes involved in inflammation processes .

Case Studies

Industrial Applications

Food Industry

While primarily used in research settings, this compound's structural similarity to common fatty acids allows for potential applications in food science, particularly in studying fat composition and stability in food products .

Cosmetic Formulations

The compound's properties may also extend to cosmetic formulations where lipid profiles are critical for product efficacy and skin compatibility .

作用机制

Palmitic Acid-d2 exerts its effects primarily through its role as a fatty acid. It participates in various metabolic pathways, including:

Lipid Metabolism: It is involved in the synthesis and degradation of lipids.

Protein Palmitoylation: Acts as a substrate for the palmitoylation of proteins, which is essential for membrane localization and function.

Signaling Pathways: Influences signaling pathways related to inflammation, insulin resistance, and cellular stress responses

相似化合物的比较

类似化合物

硬脂酸-d2: 另一种具有 18 个碳链的氘标记脂肪酸。

油酸-d2: 一种具有 18 个碳链和一个双键的氘标记单不饱和脂肪酸。

亚油酸-d2: 一种具有 18 个碳链和两个双键的氘标记多不饱和脂肪酸

独特性

棕榈酸-d2 的独特之处在于其在第二个碳位置的特定标记,使其成为各种分析技术中棕榈酸定量的理想内标。 它的化学性质与天然棕榈酸非常相似,可以进行准确可靠的测量 .

生物活性

Hexadecanoic-2,2-d2 acid, also known as palmitic acid-d2, is a saturated fatty acid that has garnered attention for its diverse biological activities. This article explores its anti-inflammatory, antibacterial, and antioxidant properties, supported by various studies and data.

- Chemical Formula : C16H32O2

- Molecular Weight : 256.43 g/mol

- CAS Number : 62689-96-7

Hexadecanoic acid is commonly found in both animal and plant fats. The deuterium labeling (d2) modifies its isotopic composition, which can influence its biological behavior and pharmacokinetics.

Anti-inflammatory Activity

Research indicates that hexadecanoic acid exhibits significant anti-inflammatory properties by inhibiting phospholipase A(2), an enzyme involved in the inflammatory response.

- Study Findings :

Antibacterial Activity

Hexadecanoic acid has demonstrated notable antibacterial effects against various bacterial strains. A study evaluated its efficacy against Xanthomonas campestris and Fusarium oxysporum.

Inhibition Zone Results

| Concentration (%) | Xanthomonas campestris (24h) | Xanthomonas campestris (48h) | Fusarium oxysporum (48h) | Fusarium oxysporum (72h) |

|---|---|---|---|---|

| 10 | 32.37 mm | 32.04 mm | 11.7 mm | 10.34 mm |

| 20 | 43.35 mm | 43.15 mm | 19.25 mm | 18.4 mm |

| 40 | 48.22 mm | 47.87 mm | 22.6 mm | 21.45 mm |

| Positive Control | 37.4 mm | 34.3 mm | 35.4 mm | 34.65 mm |

| Negative Control | 0 mm | 0 mm | 0 mm | 0 mm |

The results indicate a clear dose-dependent antibacterial activity, with the highest concentration yielding the largest inhibition zones .

Antioxidant Activity

Hexadecanoic acid has also been evaluated for its antioxidant properties. A study involving extraction from Excoecaria agallocha demonstrated that it exhibited moderate antioxidant activity with a DPPH scavenging percentage ranging from 65.52% to 87.40% at concentrations of 100-500 µg/ml .

Case Studies and Applications

- Traditional Medicine :

- Pharmaceutical Development :

- Cancer Research :

属性

IUPAC Name |

2,2-dideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-DOBBINOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493908 | |

| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62689-96-7 | |

| Record name | (2,2-~2~H_2_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。